
(1R)-1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in pharmaceutical and chemical research. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the reduction of 2-fluoro-5-methylacetophenone using chiral catalysts or biocatalysts to achieve high enantioselectivity. The reaction conditions often include the use of hydrophilic organic solvents, such as isopropanol, to enhance the solubility of the substrate and improve the yield .
Industrial Production Methods: In industrial settings, the production of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride may involve large-scale asymmetric reduction processes using recombinant whole-cell biocatalysts. These processes are optimized for high yield and enantiomeric excess, making them suitable for the production of pharmaceutical intermediates .
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
- ®-1-(2-Fluoro-4-methylphenyl)ethanamine hydrochloride
- ®-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochloride
- ®-1-(2-Fluoro-5-chlorophenyl)ethanamine hydrochloride
Comparison: Compared to its analogs, ®-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride exhibits unique properties due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This configuration enhances its chemical stability and biological activity, making it a valuable compound in pharmaceutical research .
Propriétés
Formule moléculaire |
C9H13ClFN |
|---|---|
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H |
Clé InChI |
HJMGPKQOWKNPAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


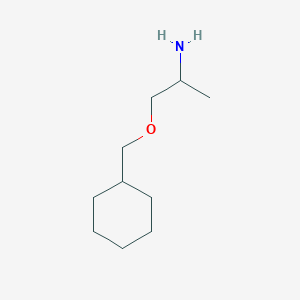

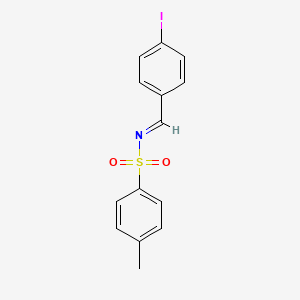
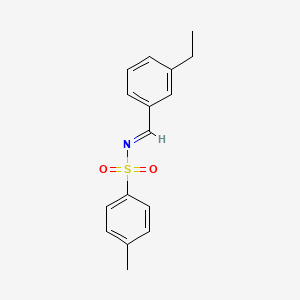
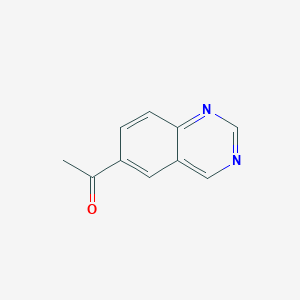
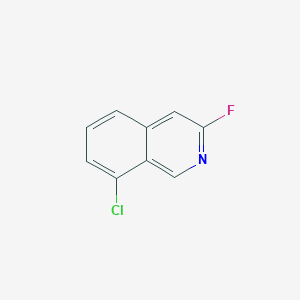
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
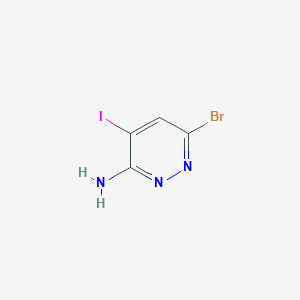
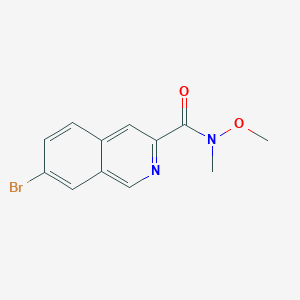
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)


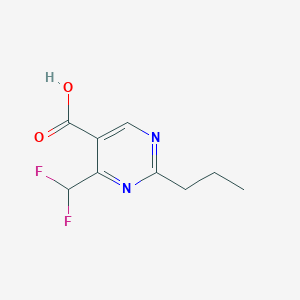
![Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)
